molecular formula C5H6ClN3O B13236434 2-chloro-N-(1H-imidazol-2-yl)acetamide

2-chloro-N-(1H-imidazol-2-yl)acetamide

Cat. No.: B13236434
M. Wt: 159.57 g/mol
InChI Key: ALCDGCXELDQGAW-UHFFFAOYSA-N
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Description

2-chloro-N-(1H-imidazol-2-yl)acetamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1H-imidazol-2-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with imidazole. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Imidazole+2-chloroacetyl chlorideThis compound+HCl\text{Imidazole} + \text{2-chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Imidazole+2-chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of N-substituted imidazole derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Hydrolysis: Formation of imidazole and acetic acid derivatives.

Scientific Research Applications

2-chloro-N-(1H-imidazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1H-imidazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methyl-1H-imidazol-2-yl)methyl)acetamide
  • 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives

Uniqueness

2-chloro-N-(1H-imidazol-2-yl)acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

2-chloro-N-(1H-imidazol-2-yl)acetamide

InChI

InChI=1S/C5H6ClN3O/c6-3-4(10)9-5-7-1-2-8-5/h1-2H,3H2,(H2,7,8,9,10)

InChI Key

ALCDGCXELDQGAW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)NC(=O)CCl

Origin of Product

United States

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